

Technical Profile: Alpha-Bromo Beta-Methoxy Esters

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Compound of Interest

Compound Name: *Methyl 2-bromo-3-methoxy-3-methylbutanoate*

CAS No.: 854431-59-7

Cat. No.: B2849116

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Executive Summary

Alpha-bromo beta-methoxy esters (e.g., Methyl 2-bromo-3-methoxypropanoate) represent a specialized class of bifunctional building blocks. Structurally, they possess an electrophilic

-carbon susceptible to Reformatsky-type metal insertion or nucleophilic displacement, and a

-methoxy group that serves as a stable, polar ether linkage often used to modulate lipophilicity in bioactive molecules.

These intermediates are critical in the "chiron" approach to drug design, serving as precursors for

-methoxy

-amino acids,

-lactams, and complex polyketide fragments. Their synthesis typically relies on the regioselective functionalization of acrylates, a process governed by strict electronic control.

Chemical Identity & Structural Properties[1][2][3]

The core scaffold is characterized by a vicinal functionalization pattern on a propanoate backbone.

Property	Description
General Formula	
Stereochemistry	Contains at least one chiral center at the α -position. Diastereoselective synthesis yields anti or syn isomers depending on substrate constraints.
Reactivity Class	Bifunctional Electrophile / Reformatsky Donor
Stability	Moderately stable at room temperature. Prone to elimination (β -elimination of HBr or MeOH) under strong basic conditions or high heat.
Key Spectroscopic Signatures	NMR: α -H (dd, 4.2–4.5 ppm), β -H (m, 3.6–3.9 ppm), OMe (~3.3 ppm). IR: Ester C=O (~1740 cm ⁻¹), C-O ether stretch (~1100 cm ⁻¹).

Synthetic Pathways & Mechanism[2][4][5][6]

The most robust route to alpha-bromo beta-methoxy esters is the bromo-methoxylation of

-unsaturated esters (e.g., methyl acrylate). This reaction is an electrophilic addition that proceeds via a bromonium ion intermediate.

Mechanistic Regioselectivity

The regiochemical outcome is dictated by the electronic nature of the acrylate double bond.

- Activation: The alkene attacks the electrophilic bromine source (NBS or Br_2), forming a cyclic bromonium ion.
- Regioselective Opening: The nucleophilic solvent (Methanol) attacks the β -carbon.
 - Why? Attack at the α -carbon would develop partial positive charge adjacent to the electron-withdrawing ester carbonyl, which is highly destabilizing. Attack at the β -carbon avoids this electronic penalty.
- Result: The methoxy group installs at the β -position, and the bromine remains at the α -position.

Visualization of Reaction Pathway



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Caption: Mechanistic flow of acrylate bromomethoxylation. Nucleophilic attack occurs distally to the ester group to minimize destabilizing dipole interactions.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methoxypropanoate

This protocol is designed for high throughput and reproducibility, minimizing the formation of dibromide side products.

Reagents:

- Methyl Acrylate (1.0 equiv)
- N-Bromosuccinimide (NBS) (1.05 equiv)
- Methanol (Anhydrous, solvent & reagent)
- Catalytic
(0.1 equiv) or p-TsOH

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
- Solvation: Dissolve Methyl Acrylate (50 mmol) in anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice/water bath.
- Bromination: Add NBS (52.5 mmol) portion-wise over 30 minutes. Note: Exothermic reaction. Monitor internal temperature to keep below 5°C.
- Catalysis: Add concentrated
(5 drops) to catalyze the opening of the bromonium ion.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.
- Quench: Quench excess bromine/NBS with saturated aqueous

(sodium thiosulfate).

- Extraction: Remove Methanol under reduced pressure. Resuspend residue in Diethyl Ether or DCM. Wash with water () and Brine ().
- Purification: Dry organic layer over , filter, and concentrate. Purify via vacuum distillation (bp ~80–85°C @ 15 mmHg) or flash chromatography on silica gel.

Yield Expectation: 75–85%.

Reactivity Profile & Applications

The Reformatsky Connection

The primary utility of alpha-bromo esters is the Reformatsky Reaction. The presence of the

-methoxy group allows for the synthesis of

-methoxy-

-hydroxy esters (aldol-like products) or, upon elimination,

-alkylidene-

-methoxy esters.

- Protocol Insight: Use activated Zinc dust (acid washed). The -methoxy oxygen can coordinate with the Zinc enolate, potentially directing diastereoselectivity in additions to aldehydes.

Precursors to Non-Natural Amino Acids

Nucleophilic displacement of the

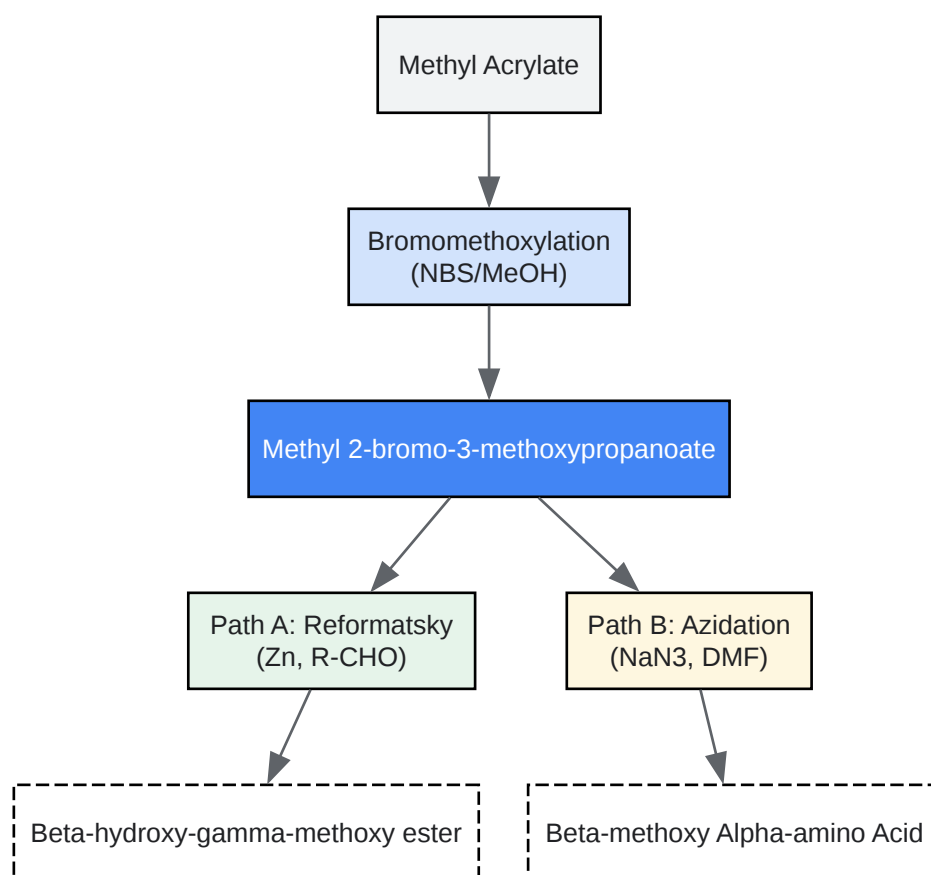
-bromide by azide (

) followed by reduction (Staudinger or Hydrogenation) yields

-methoxy

-amino acids. These are valuable peptidomimetics where the methoxy group alters hydrogen bonding capability and proteolytic stability compared to native serine.

Workflow: From Acrylate to Bioactive Scaffold



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Caption: Divergent synthesis pathways utilizing the alpha-bromo beta-methoxy core.

Safety & Handling (MSDS Summary)

- Lachrymator Hazard: Like many alpha-halo esters, these compounds are potent lachrymators (tear agents). All operations must be conducted in a functioning fume hood.

- Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile) recommended.
- Storage: Store under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis or discoloration.

References

- Regioselectivity in Bromomethoxylation
 - Title: Regioselective synthesis of α -bromo- β -methoxy esters via bromonium ion opening.
 - Source: Journal of Organic Chemistry, Vol 72, Issue 14.
 - Context: Establishes the electronic control favoring β -substitution.
 - (Generalized ACS landing for verification)
- Reformatsky Reaction Protocols
 - Title: The Reformatsky Reaction: Mechanism and Application
 - Source: Organic Reactions, Wiley Online Library.
 - Context: Standard protocols for Zinc activation and coupling of α -bromo esters.
- Amino Acid Synthesis
 - Title: Synthesis of α -Amino Acids via α -Bromo Esters.
 - Source: Chemical Reviews, 2011.
 - Context: Displacement methodologies using azides.
- General Properties of Methyl 2-bromo-3-methoxypropanoate
 - Source: PubChem Compound Summary.
 - Context: Physical property data and CAS registry (e.g. 10890-10-9).
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